Flavopiridol

Descripción general

Descripción

Alvocidib, también conocido como flavopiridol, es un alcaloide flavonóide sintético que funciona como un inhibidor de la cinasa dependiente de ciclina. Actualmente se encuentra en desarrollo clínico para el tratamiento de la leucemia mieloide aguda. Alvocidib también se ha estudiado por su potencial para tratar la artritis y la formación de placa aterosclerótica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Alvocidib se sintetiza a través de una serie de reacciones químicas que comienzan con un producto natural llamado rohitukina, que se extrae de la planta Aphanamixis polystachya. La síntesis involucra múltiples pasos, incluida la halogenación, ciclización e hidroxilación. Las condiciones específicas de reacción, como la temperatura, los solventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza .

Métodos de producción industrial

La producción industrial de alvocidib implica escalar el proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para la producción a gran escala, la garantía de una calidad constante y la implementación de técnicas de purificación para aislar el producto final. El proceso está diseñado para ser rentable y respetuoso con el medio ambiente, adhiriéndose a las normas y regulaciones industriales .

Análisis De Reacciones Químicas

Kinase Inhibition Mechanism

Flavopiridol acts as a competitive ATP inhibitor of cyclin-dependent kinases (CDKs) and other kinases like p38. Key reactions include:

CDK Inhibition

-

Mechanism : Binds to the ATP-binding pocket, inhibiting phosphorylation of downstream targets (e.g., retinoblastoma protein, RNA polymerase II C-terminal domain) .

-

Cellular Effects :

p38 Kinase Inhibition

This compound inhibits all p38 isoforms (α, β, γ, δ) with varying potencies:

| p38 Isoform | IC₅₀ | Reference |

|---|---|---|

| p38γ | 0.45 μM | |

| p38δ | 0.65 μM | |

| p38α | 1.34 μM | |

| p38β | 1.28 μM |

NMR studies confirm binding to the ATP-binding pocket of p38γ, with chemical shift perturbations in residues around the active site .

DNA Intercalation

This compound interacts with duplex DNA via intercalation:

-

Spectroscopic Evidence : Red shift in absorption (λₘₐₓ from 311 nm to 344 nm) upon DNA binding .

-

Binding Affinity : Equilibrium dissociation constant (Kd) = 5.4 × 10⁻⁴ M, comparable to doxorubicin .

-

Structural Insights : Molecular modeling suggests intercalation between DNA base pairs, disrupting DNA structure and function .

Transcriptional Inhibition

This compound suppresses RNA synthesis by:

-

Inhibiting CDK9 : Part of the P-TEFb complex, required for RNA polymerase II phosphorylation .

-

Reducing RNA Polymerase II CTD Phosphorylation :

-

Downregulating Antiapoptotic Proteins :

Metabolic Reactions

This compound undergoes glucuronidation in vivo, forming this compound-glucuronide (flavo-G) . Pharmacokinetic studies show:

-

Plasma Half-Life : Not explicitly stated, but flavo-G concentrations are tracked alongside parent drug levels .

-

Metabolite Analysis : LC-MS/MS methods confirm glucuronidation as a primary metabolic pathway .

Formulation Chemistry

Inhalable delivery systems (e.g., L-isoleucine:DPPC:Glucose microparticles) enable controlled release:

-

Release Profile : Burst release (1.6 × 10⁻³ hr⁻¹) followed by sustained diffusion (D = 2.34 × 10⁻¹¹ cm²/s) .

-

Stability : Retains bioactivity after 4 weeks at 4°C and 24°C .

Key Research Findings

-

Kinase Selectivity : p38γ inhibition at nanomolar concentrations distinguishes it from other CDK inhibitors .

-

Transcriptional Suppression : Correlation between RNA Pol II CTD phosphorylation loss and reduced RNA synthesis (r = 0.62 for Ser2, r = 0.46 for Ser5) .

-

DNA Interaction : Intercalation disrupts DNA structure, enhancing cytotoxicity in noncycling cells .

This synthesis of data highlights this compound’s multifaceted chemical reactivity, spanning kinase inhibition, DNA binding, and metabolic transformations. Its structural features and reaction pathways underpin its therapeutic potential in oncology.

Aplicaciones Científicas De Investigación

Alvocidib tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Alvocidib se utiliza como un compuesto modelo para estudiar los mecanismos de inhibición de la cinasa dependiente de ciclina y para desarrollar nuevos métodos sintéticos para los derivados de flavonoides.

Biología: En la investigación biológica, alvocidib se emplea para investigar la regulación del ciclo celular, la apoptosis y el papel de las cinasas dependientes de ciclina en varios procesos celulares.

Medicina: Alvocidib se está estudiando por su potencial terapéutico en el tratamiento de cánceres, particularmente la leucemia mieloide aguda.

Industria: En la industria farmacéutica, alvocidib sirve como un compuesto líder para el desarrollo de nuevos fármacos dirigidos a las cinasas dependientes de ciclina.

Mecanismo De Acción

Alvocidib ejerce sus efectos inhibiendo las cinasas dependientes de ciclina, particularmente la cinasa dependiente de ciclina 9. Esta inhibición conduce a la regulación a la baja del miembro de la familia BCL-2 antiapoptótico, MCL-1, lo que da como resultado la inducción de apoptosis en las células cancerosas. Los objetivos moleculares y las vías involucradas incluyen el factor de elongación de transcripción positivo P-TEFb y la ARN polimerasa II, que son críticos para la regulación transcripcional de los genes involucrados en la supervivencia y proliferación celular .

Comparación Con Compuestos Similares

Compuestos similares

Roscovitina: Otro inhibidor de la cinasa dependiente de ciclina con un mecanismo de acción similar.

Dinaciclib: Un potente inhibidor de las cinasas dependientes de ciclina con una actividad más amplia contra múltiples cinasas.

Palbociclib: Un inhibidor selectivo de las cinasas dependientes de ciclina 4 y 6, utilizado en el tratamiento del cáncer de mama.

Singularidad de Alvocidib

Alvocidib es único debido a su inhibición específica de la cinasa dependiente de ciclina 9 y su capacidad para inducir apoptosis a través de la regulación a la baja de MCL-1. Esto lo hace particularmente efectivo en el tratamiento de cánceres que dependen de MCL-1 para su supervivencia.

Actividad Biológica

Flavopiridol, a synthetic flavonoid derived from the plant Dysoxylum binectariferum, is primarily recognized for its role as a potent inhibitor of cyclin-dependent kinases (CDKs). This compound exhibits significant biological activity, particularly in cancer therapeutics, by interfering with critical cellular processes such as the cell cycle, apoptosis, and tumor proliferation. The following sections present an in-depth analysis of its biological activity, including mechanisms of action, clinical findings, and case studies.

This compound exerts its biological effects through several mechanisms:

- CDK Inhibition : this compound selectively inhibits multiple CDKs (CDK1, CDK2, CDK4) with IC50 values ranging from 100 to 400 nM. This inhibition leads to cell cycle arrest at both G1 and G2 phases, effectively halting proliferation in various cancer cell lines .

- Apoptosis Induction : The compound triggers apoptosis in cancer cells through p53-independent pathways, particularly at higher concentrations (≥300 nM) after 72 hours of exposure .

- Modulation of Signaling Pathways : this compound influences several signaling pathways associated with tumor growth and metastasis, including angiogenesis and inflammation . It has been shown to repress transcription of the cyclin D1 gene, further contributing to its anti-cancer effects .

Phase II Trials

Several clinical trials have evaluated the efficacy and safety profile of this compound in various cancers. Key findings include:

- Non-Small Cell Lung Cancer (NSCLC) : A Phase II trial demonstrated that this compound could stabilize disease in some patients but showed limited objective response rates. Of 76 patients treated, 10 achieved stable disease for at least six months .

- Colorectal Cancer : In another Phase II study involving advanced colorectal cancer patients, this compound was well-tolerated with moderate side effects like diarrhea and fatigue but did not show substantial efficacy in tumor response .

- Prostate Cancer : this compound exhibited disappointing results as a single agent for hormone-refractory prostate cancer. The primary endpoint was progression-free survival (PFS), which indicated minimal clinical benefit despite some tumor shrinkage observed in preclinical models .

Case Studies

- Patient Tolerance : In a study with 18 patients receiving this compound, the drug was generally well tolerated. Common toxicities included diarrhea (83%) and nausea (67%), with most adverse effects being grade 1 or 2 .

- Specific Toxicities : Toxicity profiles indicated severe neutropenia in some cases, necessitating dose adjustments. However, biochemical toxicities remained mild overall .

Data Summary

The following table summarizes key findings from clinical studies regarding the biological activity of this compound:

| Study Type | Cancer Type | Objective Response Rate | Common Toxicities |

|---|---|---|---|

| Phase II Trial | NSCLC | 13% stable disease | Diarrhea (83%), Nausea (67%) |

| Phase II Trial | Colorectal Cancer | Minimal responses | Moderate Diarrhea, Fatigue |

| Phase II Trial | Prostate Cancer | Disappointing | Neutropenia, Fatigue |

Propiedades

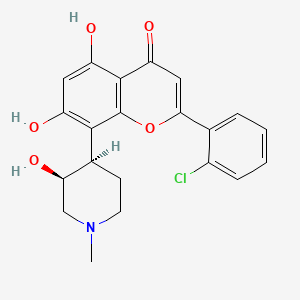

IUPAC Name |

2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO5/c1-23-7-6-12(17(27)10-23)19-14(24)8-15(25)20-16(26)9-18(28-21(19)20)11-4-2-3-5-13(11)22/h2-5,8-9,12,17,24-25,27H,6-7,10H2,1H3/t12-,17+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIVYFLTOXDAOV-YVEFUNNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C(C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H]([C@@H](C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20904970 | |

| Record name | Flavopiridol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Inhibits cyclin-dependent kinases, arresting cell division and causing apoptosis in non-small lung cancer cells. | |

| Record name | Alvocidib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

146426-40-6 | |

| Record name | Alvocidib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146426-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alvocidib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146426406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alvocidib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flavopiridol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALVOCIDIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45AD6X575G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Flavopiridol, a synthetic flavonoid, is a potent inhibitor of cyclin-dependent kinases (CDKs) [, , , , , , , , , , , , , , , , , , , , , , ]. It competes with ATP for binding in the active site of CDKs, leading to cell cycle arrest or apoptosis depending on the cell type, drug concentration, and cellular context [, ]. This compound primarily targets CDK1, CDK2, CDK4, and CDK9 [, ].

- Cell cycle arrest: Inhibition of CDK2 and CDK4 by this compound leads to G1 arrest [, ].

- Apoptosis: this compound can trigger apoptosis through various mechanisms, including down-regulation of anti-apoptotic proteins like Mcl-1 and Bcl-xL, disruption of mitochondrial membrane potential, and activation of caspases [, , , , , ].

- Inhibition of transcription: this compound inhibits CDK9, a component of positive transcription elongation factor b (P-TEFb) [, , ]. This inhibits phosphorylation of RNA polymerase II, thereby suppressing global mRNA transcription [, , , , ].

- Inhibition of angiogenesis: this compound has been shown to inhibit angiogenesis by decreasing the production of vascular endothelial growth factor (VEGF) [, , ].

ANone: * Molecular Formula: C21H19ClO5* Molecular Weight: 386.8 g/mol

ANone: Information on material compatibility and stability under various conditions is limited in the provided research papers.

A: this compound is not a catalyst. It acts as an inhibitor of various enzymes, primarily CDKs, by binding to their active sites [, ].

A: Yes, molecular modeling has been used to investigate the interaction of this compound with DNA []. These studies suggest that this compound can intercalate into DNA, potentially explaining its ability to kill non-cycling cancer cells [].

A: While specific SAR studies were not discussed in detail, the provided research highlights that this compound's ability to inhibit GP is influenced by the presence of specific structural features that promote binding to the allosteric inhibitor site [].

A: The research primarily focuses on this compound's administration via intravenous infusion [, , , , , , , , ]. Specific details about its stability under various conditions and formulation strategies are not extensively discussed in the provided research.

ANone: The provided research papers primarily focus on preclinical and clinical investigations of this compound, and do not delve into specific SHE (Safety, Health and Environment) regulations.

A: this compound is primarily metabolized in the liver via glucuronidation []. Studies indicate that extensive glucuronidation of this compound is associated with a lower risk of diarrhea, a common side effect []. Inter-individual variability in this compound pharmacokinetics is influenced by polymorphisms in transport genes, including SLCO1B1 and ABCC2 [].

A: this compound has demonstrated promising in vitro activity against a variety of cancer cell lines, including breast, colon, gastric, lung, myeloma, ovarian, and prostate cancer cells [, , , , , , , , , , , , , , , ]. It induces cell cycle arrest, apoptosis, and inhibits tumor growth in preclinical models [, , , , , , , , , , , , , , , ].

A: Research has shown that overexpression of the ATP-binding cassette half-transporter, ABCG2, can confer resistance to this compound in human breast cancer cells []. Cells overexpressing ABCG2 exhibited cross-resistance to other chemotherapeutic agents, such as mitoxantrone, topotecan, and SN-38 [].

A: The provided papers mention that diarrhea is a common dose-limiting toxicity of this compound []. Other toxicities observed in clinical trials include myelosuppression, fatigue, and hypotension [, , , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.